molecular formula C23H30O4 B12287166 (3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate

(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate

Cat. No.: B12287166
M. Wt: 370.5 g/mol
InChI Key: RKXZAKLFWUEYOB-UHFFFAOYSA-N
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Description

(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and a pentanoate ester group. The presence of multiple functional groups, including a hydroxyl group, a ketone, and an ester, makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate typically involves multi-step organic synthesis. The starting materials are often simpler organic molecules that undergo a series of reactions, including cyclization, oxidation, and esterification. The reaction conditions vary depending on the specific synthetic route but generally involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can yield a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. Its structure suggests that it may interact with biological molecules in specific ways, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of (3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate

InChI

InChI=1S/C23H30O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19,21,24H,3-5,8-11,13H2,1-2H3

InChI Key

RKXZAKLFWUEYOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)O)C

Origin of Product

United States

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